3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4(1H)-one
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Overview
Description
The compound “3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4(1H)-one” has a molecular formula of C25H29FN2O3S and a molecular weight of 456.581.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are general methodologies for the synthesis of substituted pyridines, which are structurally similar to quinolines2. These methods involve the remodeling of (Aza)indole/Benzofuran skeletons2.Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a quinolinone group, a piperidine group, a propyl group, and a sulfonyl group attached to a dimethylphenyl group1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, the presence of various functional groups suggests that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 456.581. More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Antibacterial Properties
Research has indicated the potential of similar compounds in antibacterial applications. For instance, a study on a structurally similar compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, demonstrated broad antibacterial activity in experimental infections, suggesting possibilities for systemic infection treatments (Goueffon et al., 1981). Another study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, showing significant antimicrobial activities against pathogens of tomato plants (Vinaya et al., 2009).
Antimycobacterial Activities
Fluoroquinolones, which share structural similarities, have been investigated for their antimycobacterial activities. A study on novel fluoroquinolones found them effective against Mycobacterium tuberculosis, with some compounds showing high in vitro and in vivo activity (Senthilkumar et al., 2009).
Molecular Structure Studies
The molecular and crystal structure of compounds with similar structural components has been extensively studied. For example, synthesis and structural analysis of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl)-diphenyl-methanol revealed insights into molecular conformations and geometries, which are crucial for understanding the biological activity and interactions of such compounds (Naveen et al., 2015).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for this compound are not clear from the available information. It could potentially be studied for various applications, given its complex structure and the presence of several functional groups.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, you may want to consult a specialist or conduct further research.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-10-28-16-24(32(30,31)19-9-8-17(2)18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-11-6-5-7-12-27/h8-9,13-16H,4-7,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPMQFDMOPOTPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4(1H)-one |
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